molecular formula C10H14N2 B8756910 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 502612-52-4

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B8756910
CAS No.: 502612-52-4
M. Wt: 162.23 g/mol
InChI Key: IXOVJHWQNJYEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

502612-52-4

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C10H14N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h5-6,9H,2-4,11H2,1H3

InChI Key

IXOVJHWQNJYEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCCC2N)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)acetamide (4.51 g, 22.1 mmol) was dissolved in 6 N HCl (40 mL). The mixture was heated at reflux for 17 h. The reaction mixture was cooled to room temperature, basified with saturated NaOH (pH>14) and extracted with chloroform (5×100 mL). The organic extracts were dried (MgSO4) and concentrated. The crude material was purified by distillation (bp 102-104° C. at 0.20 mm Hg) to yield the product as a clear liquid (3.25 g, 99%). 1H NMR (CDCl3, 300 MHz) δ 1.62-1.82 (m, 2H), 1.84-2.00 (m, 3H), 2.11-2.20 (m, 1H), 2.49 (s, 3H), 2.61-2.82 (m, 2H), 3.93-4.00 (m, 1H), 6.91 (d, 1H), J=7.8 Hz), 7.25 (d, 1H, J=7.8 Hz); 13C NMR (CDCl3) δ 20.4, 24.6, 29.1, 32.6, 51.8, 121.7, 128.6, 137.6, 155.9, 159.0; ES-MS m/z: 163 (M+H+), 146 (M-NH2).
Name
N-(2-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)acetamide
Quantity
4.51 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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